molecular formula C9H12N2O B2470426 2-(1-Cyclopropylethoxy)pyrazine CAS No. 2202325-54-8

2-(1-Cyclopropylethoxy)pyrazine

Cat. No.: B2470426
CAS No.: 2202325-54-8
M. Wt: 164.208
InChI Key: IYHKXOOYPNIWKZ-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylethoxy)pyrazine is a pyrazine derivative offered as a high-purity building block for research and development. Pyrazine compounds are a significant class of heterocycles frequently explored in medicinal chemistry and material science . As a functionalized pyrazine, this compound serves as a versatile synthon for synthesizing more complex molecules. Its structure, featuring an ethoxy linker with a cyclopropyl group, may be of particular interest for creating analogs with modified steric and electronic properties. Researchers utilize such compounds in various applications, including the development of pharmaceutical intermediates and the study of structure-activity relationships (SAR). Specific research into similar pyrazine derivatives has shown their relevance in areas such as kinase inhibition and the development of macrocyclic drugs . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(1-cyclopropylethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(8-2-3-8)12-9-6-10-4-5-11-9/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHKXOOYPNIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Cyclopropylethoxy)pyrazine can be achieved through several methods. One common approach involves the reaction of pyrazine with 1-cyclopropylethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1-Cyclopropylethoxy)pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Cyclopropylethoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylethoxy)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Analysis

The cyclopropylethoxy group distinguishes 2-(1-Cyclopropylethoxy)pyrazine from other pyrazines. Key analogs include:

a) Alkoxy-Substituted Pyrazines
  • 2-Methoxy-5-(1-methylethyl)pyrazine (CAS 56891-99-7): Features methoxy and isopropyl groups. Used as a food additive due to its roasted aroma .
  • 2-Ethoxy-3-isopropyl pyrazine : Ethoxy and isopropyl substituents may enhance volatility and aroma properties, similar to methoxy derivatives .

Comparison :

  • Cyclopropane’s electron-withdrawing effect may reduce the electron density of the pyrazine ring, affecting reactivity in substitution reactions .
b) Alkyl-Substituted Pyrazines
  • 2,5-Dimethyl-pyrazine : Common in roasted foods; exhibits antifungal activity at 200 µg/mL .
  • 2-Methyl-3-isopropylpyrazine : Identified in microbial volatile organic compounds (VOCs) with plant growth-promoting effects .

Comparison :

  • The cyclopropylethoxy group may confer unique biological activity, such as enhanced antifungal or plant growth modulation, compared to simple alkyl groups.
c) Organometallic Pyrazines
  • 2-(Tributylstannyl)pyrazine : Used in catalysis but poses toxicity concerns .

Comparison :

  • Unlike organometallic derivatives, this compound lacks metal coordination sites, making it safer for pharmaceutical or food applications.

Physicochemical Properties

A hypothetical comparison based on substituent effects:

Property This compound 2-Methoxy-5-isopropylpyrazine 2,5-Dimethyl-pyrazine
Boiling Point High (cyclopropane rigidity) Moderate Low
Solubility Low (hydrophobic substituent) Moderate in polar solvents High in organic solvents
Aroma Profile Earthy/roasted (predicted) Roasted, nutty Roasted, coffee-like

Spectroscopic Characteristics

  • NMR Shifts : In analogs like (2R,5S)-2,5-Dihydro-3,6-dimethoxy-5-isopropylpyrazine (compound 238), the ¹³C NMR shift at C-3 is sensitive to substituents (e.g., trimethylstannyl vs. methoxy groups) . For this compound, the cyclopropane ring’s anisotropic effects may cause distinct downfield shifts in ¹H and ¹³C NMR.

Biological Activity

2-(1-Cyclopropylethoxy)pyrazine is a heterocyclic compound characterized by a pyrazine ring substituted with a 1-cyclopropylethoxy group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. The following sections will explore its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Cell line assays have demonstrated its ability to induce apoptosis in cancer cells. The compound is believed to target specific signaling pathways involved in cell proliferation and survival, although further research is needed to elucidate the exact mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with the compound compared to controls.
  • Cancer Cell Studies : In a case study by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were investigated. The study found that the compound reduced cell viability by approximately 60% at higher concentrations, suggesting potential as a therapeutic agent in oncology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Synthesis

The synthesis of this compound involves several methods, typically starting from readily available precursors. One common synthesis route includes:

  • Reaction of Pyrazine with 1-Cyclopropylethanol : This reaction is conducted under reflux conditions in the presence of a suitable catalyst.
  • Purification : The product is purified through distillation or recrystallization techniques.
PropertyValue
Molecular Weight164.20 g/mol
IUPAC NameThis compound
InChI KeyIYHKXOOYPNIWKZ-UHFFFAOYSA-N

Comparison with Similar Compounds

When compared to other pyrazine derivatives, such as pyrrolopyrazine and piperazine, this compound exhibits unique biological profiles due to its distinct substituents.

CompoundBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerUnique cyclopropyl substitution
PyrrolopyrazineAntimicrobial, Kinase InhibitorContains a pyrrole ring
PiperazineDiverse pharmaceutical usesKnown for its broad biological activity

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